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Compound of Interest

Compound Name: Nastorazepide (calcium salt)

Cat. No.: B10771224

Get Quote

Welcome to the Technical Support Center for preclinical formulation and in vivo administration.

As a Senior Application Scientist, I have designed this guide to address the specific biophysical

and pharmacological challenges associated with the intraperitoneal (IP) administration of Z-

360.

Z-360 (a calcium salt of a 1,5-benzodiazepine derivative) is a highly selective cholecystokinin-2

(CCK2)/gastrin receptor antagonist (

= 0.47 nmol/L) . While engineered with a meta-carboxylic acid to improve oral bioavailability
over earlier generations (e.g., L-365,260), researchers often require IP injection for precise
pharmacokinetic control, bypassing gastrointestinal transit variability in advanced pancreatic
cancer models, or synchronizing combination therapies like gemcitabine .

This guide provides a self-validating framework to formulate Z-360 without precipitation,

ensuring systemic absorption and reproducible experimental outcomes.

Vehicle Selection & Optimization Matrix
Because Z-360 retains significant lipophilicity due to its bulky organic framework, formulating

an aqueous-compatible IP solution requires a precise thermodynamic balance of co-solvents
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and surfactants. Relying solely on aqueous buffers will result in immediate drug precipitation

("crashing out") in the peritoneal cavity, leading to localized inflammation and zero systemic

exposure .

Table 1: Quantitative Tolerability & Optimization Matrix for Murine IP Injection
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Component Function
Recommended
% (v/v)

Max Tolerated
% (IP)

Causality /
Rationale

DMSO
Primary

Solubilizer
5% 10%

Disrupts the

crystalline lattice

of Z-360.

Exceeding 10%

causes severe

peritoneal

irritation,

dehydration, and

systemic toxicity

in mice.

PEG-300 Co-solvent 40% 50%

Lowers the

dielectric

constant of the

mixture,

preventing

precipitation

upon aqueous

dilution. High

viscosity limits

use >50%.

Tween-80
Surfactant /

Wetting
5% 10%

Forms dynamic

micelles that

encapsulate Z-

360. Exceeding

10% triggers

histamine

release,

vasodilation, and

hypotension in

rodents.

0.9% Saline Aqueous Diluent 50% N/A Ensures

physiological

isotonicity. Must
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be added last

and dropwise to

allow micelle

formation without

localized

supersaturation.

Standardized Step-by-Step Methodology
This protocol describes the preparation of a 5 mg/mL Z-360 solution (Vehicle: 5% DMSO, 40%

PEG-300, 5% Tween-80, 50% Saline). This methodology is designed as a self-validating

system—if any step fails biophysically, the subsequent validation check will catch it before

animal administration.

Step 1: Primary Solubilization

Weigh the required amount of Z-360 powder into a sterile glass vial.

Add DMSO (5% of the final target volume).

Action: Vortex vigorously for 2 minutes, then sonicate in a water bath at 37°C for 5 minutes.

Causality: The thermal energy and acoustic cavitation ensure complete disruption of the

drug's crystal lattice. The solution must be completely clear before proceeding.

Step 2: Micelle & Co-Solvent Integration

Add PEG-300 (40% of final volume) and Tween-80 (5% of final volume) to the DMSO-drug

mixture.

Action: Vortex for 3 minutes to ensure a homogenous non-aqueous phase.

Causality: Premixing the surfactant with the co-solvent ensures that when water is

introduced, the Tween-80 is perfectly distributed to instantly form protective micelles around

the lipophilic Z-360 molecules.

Step 3: Aqueous Phase Addition (Critical Step)
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Place the vial on a magnetic stirrer set to 400 RPM at 37°C.

Action: Add 0.9% Sterile Saline (50% of final volume) dropwise (approx. 1 drop per second)

using a syringe.

Causality: Rapid addition of water causes localized areas of high polarity, forcing Z-360 out

of solution irreversibly. Dropwise addition allows the thermodynamic equilibrium to shift

gradually, favoring micelle encapsulation over precipitation.

Step 4: Self-Validation (Quality Control)

Action: Extract 10 µL of the final solution, place it on a glass slide, and examine it under a

light microscope at 10x and 40x magnification.

Validation: The field of view must be optically clear. If you observe micro-crystals, needle-like

structures, or phase separation (cloudiness), the formulation has failed. Do not inject. (See

FAQ #1 for remediation).

Step 5: Sterilization

Action: Pass the validated solution through a 0.22 µm PTFE syringe filter.

Causality: PTFE (Polytetrafluoroethylene) membranes are chemically resistant to DMSO and

PEG. Standard PES or Cellulose Acetate filters will degrade or non-specifically bind the

drug, reducing your actual dose.

Workflow & Mechanistic Visualizations
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1. Primary Solubilization
Dissolve Z-360 in 5% DMSO

2. Micelle Formation
Add 40% PEG-300 & 5% Tween-80

 Sonicate 5 min

3. Aqueous Integration
Dropwise addition of 50% Saline (37°C)

 Vortex thoroughly

4. Self-Validation
Microscopic check for micro-crystals

 Agitate continuously

Remediation
Increase PEG-300 by 5%,

Re-sonicate at 37°C

 Crystals Observed

5. Sterilization
Filter via 0.22 µm PTFE

 Optically Clear Re-evaluate

6. IP Administration
Deliver to Murine Model

 Ready for use

Click to download full resolution via product page

Workflow for the formulation and biophysical validation of Z-360 for IP administration.
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Intracellular Signaling Cascade

Gastrin / CCK
(Endogenous Ligands) CCK2 Receptor

(Pancreas / DRGs)

 Activates

Z-360 Vehicle
(IP Absorbed)

 Competitive
Antagonism

Analgesia &
Tumor Inhibition

 Therapeutic Effect

IL-1β Production Signal Transduction Ephrin B1 Upregulation NR2B Phosphorylation Cancer-Induced
Pain Sensitization

 Pathological State

Click to download full resolution via product page

Mechanistic pathway of Z-360 competitive antagonism at the CCK2 receptor in pain models.

Troubleshooting & FAQs
Q1: My Z-360 solution becomes cloudy the moment I add the saline. How do I rescue the

formulation? A1: Cloudiness indicates macro-precipitation. This usually happens if the aqueous

phase is added too quickly or if the solution is too cold. Rescue: Do not add more DMSO (this

will cause in vivo toxicity). Instead, place the vial back in a 37°C water bath, add an additional

5% PEG-300, and sonicate for 10 minutes. In the future, ensure the saline is pre-warmed to

37°C and added strictly dropwise under heavy agitation.

Q2: Can I use a purely aqueous vehicle like 0.5% methylcellulose for Z-360 IP injection? A2:

No. While methylcellulose suspensions are excellent for oral gavage (where the GI tract has

time to slowly absorb the drug), IP administration of a suspension leads to erratic absorption,

macrophage-mediated clearance in the peritoneal cavity, and inconsistent plasma

levels. IP delivery requires a true solution for rapid capillary absorption .

Q3: I am observing peritoneal inflammation and lethargy in my mice immediately post-injection.

Is this a side effect of Z-360? A3: It is highly likely a vehicle effect, not the drug. CCK2

antagonism is generally well-tolerated. However, DMSO concentrations above 10% or Tween-

80 concentrations above 10% cause acute peritoneal dehydration and histamine-driven

hypotension, respectively. Ensure your injection volume does not exceed 10 mL/kg (e.g., max

200 µL for a 20g mouse) and strictly adhere to the limits in Table 1.

Q4: Does the presence of PEG-300 and Tween-80 interfere with Z-360's binding to the CCK2

receptor? A4: No. Once the vehicle is absorbed from the peritoneal cavity into the systemic

circulation, the co-solvents and surfactants are rapidly diluted in the blood volume (approx. 1.5-
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2.0 mL in a mouse). The micelles dissociate, releasing free Z-360 to competitively bind the

CCK2 receptor, thereby suppressing downstream IL-1β production and Ephrin B1 upregulation

as intended .

References
Cholecystokinin B receptor targeting for imaging and therapy. Source: Google Patents
(US10080805B2).

Z-360, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1

gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production

in a cancer-induced pain model in mice. Source: PubMed Central (PMC3022752). URL:

[Link]

Benzo [1, 2, 5] thiadiazole compounds as cck2 modulators. Source: Google Patents
(WO2005012275A2).

To cite this document: BenchChem. [Optimization of Z-360 vehicle for intraperitoneal (IP)
injection]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10771224/docs#optimization-of-z-360-vehicle-for-
intraperitoneal-ip-injection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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